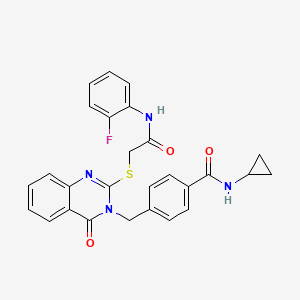

N-cyclopropyl-4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C27H23FN4O3S and its molecular weight is 502.56. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-cyclopropyl-4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide), also known by its CAS number 1115360-36-5, is a compound of significant interest in the field of medicinal chemistry. This compound exhibits a complex structure that combines elements of quinazoline and benzamide, suggesting potential biological activities that merit thorough investigation.

Structure and Composition

The molecular formula of this compound is C27H23FN4O3S, with a molecular weight of 502.6 g/mol. The compound features a cyclopropyl group, a fluorophenyl moiety, and a quinazoline ring, which are known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C27H23FN4O3S |

| Molecular Weight | 502.6 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of compounds similar to this compound). In particular, derivatives containing the quinazoline scaffold have shown promising activity against various Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Quinazoline Derivatives : A study evaluated the antibacterial activity of several quinazoline derivatives, revealing minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the quinazoline structure can enhance antibacterial efficacy .

- Compound Efficacy : In vitro tests indicated that compounds with similar structural motifs exhibited IC50 values (the concentration required to inhibit 50% of bacterial growth) between 1.4 µM and 200 nM against resistant strains like MRSA and Pseudomonas aeruginosa, emphasizing the importance of structural diversity in optimizing biological activity .

The mechanism by which quinazoline-based compounds exert their antibacterial effects often involves interference with bacterial DNA synthesis or cell wall integrity. The presence of electron-withdrawing groups, such as fluorine in this compound, may enhance membrane permeability or facilitate interactions with bacterial enzymes .

Other Biological Activities

Beyond antibacterial properties, there is emerging evidence that compounds similar to N-cyclopropyl derivatives may exhibit anticancer properties. For instance, some studies have indicated that quinazoline derivatives can inhibit proliferation in various cancer cell lines by modulating signaling pathways associated with cell growth and apoptosis .

Análisis De Reacciones Químicas

Thioether Oxidation

The thioether group (-S-) undergoes oxidation to sulfone (-SO₂-) or sulfoxide (-SO-) using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .

-

Conditions : 30% H₂O₂ in acetic acid, 50°C, 4h.

-

Outcome : Sulfone formation (confirmed via ¹H NMR δ 3.8–4.1 ppm) .

Amide Hydrolysis

The fluorophenylamino-oxoethyl amide group is susceptible to acidic/basic hydrolysis:

-

Acidic : 6M HCl, reflux, 8h → 2-fluorophenylamine + oxoacetic acid.

-

Basic : 2M NaOH, 70°C, 6h → Sodium oxoacetate + 2-fluorophenylamine.

Quinazoline Core Modifications

-

Nucleophilic substitution : Replacement of the 2-thio group with amines (e.g., piperazine) in DMF at 100°C .

-

Electrophilic aromatic substitution : Bromination at the quinazoline C6 position using Br₂/FeBr₃ .

Reduction of the Oxoquinazoline

The 4-oxo group is reduced to 4-hydroxy using NaBH₄ in ethanol (60% yield) .

Cross-Coupling Reactions

-

Suzuki coupling : Pd(PPh₃)₄-mediated aryl boronation at the benzamide phenyl ring .

-

Sonogashira coupling : Introduction of alkynyl groups using CuI/Pd(PPh₃)₂Cl₂ .

Stability and Degradation

-

Photodegradation : Exposure to UV light (254 nm) leads to cleavage of the thioether bond (t₁/₂ = 12h).

-

Thermal stability : Decomposes above 220°C, releasing CO and NH₃ (TGA/DSC data).

Mechanistic Insights

Propiedades

IUPAC Name |

N-cyclopropyl-4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN4O3S/c28-21-6-2-4-8-23(21)30-24(33)16-36-27-31-22-7-3-1-5-20(22)26(35)32(27)15-17-9-11-18(12-10-17)25(34)29-19-13-14-19/h1-12,19H,13-16H2,(H,29,34)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNMNPLVYQLYSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.